2-Methylnaphtho[1,2-b]furan-4,5-dione
CAS No.: 17112-93-5
Cat. No.: VC21004670
Molecular Formula: C13H8O3
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.
![2-Methylnaphtho[1,2-b]furan-4,5-dione - 17112-93-5](/images/no_structure.jpg)
Specification
CAS No. | 17112-93-5 |
---|---|
Molecular Formula | C13H8O3 |
Molecular Weight | 212.2 g/mol |
IUPAC Name | 2-methylbenzo[g][1]benzofuran-4,5-dione |
Standard InChI | InChI=1S/C13H8O3/c1-7-6-10-12(15)11(14)8-4-2-3-5-9(8)13(10)16-7/h2-6H,1H3 |
Standard InChI Key | HVBUAWKAICAILW-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Canonical SMILES | CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Introduction
Chemical Properties and Structure
2-Methylnaphtho[1,2-b]furan-4,5-dione has the molecular formula C13H8O3, indicating 13 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms. The compound has a molecular weight of 212.20100 g/mol and an exact mass of 212.04700 . Its structure consists of a naphthalene ring system fused with a furan ring, with a methyl substituent at the 2-position of the furan ring and two carbonyl groups at positions 4 and 5.
Table 1: Chemical Properties of 2-Methylnaphtho[1,2-b]furan-4,5-dione
Property | Value |
---|---|
CAS Number | 17112-93-5 |
Molecular Formula | C13H8O3 |
Molecular Weight | 212.20100 g/mol |
Exact Mass | 212.04700 |
PSA (Polar Surface Area) | 47.28000 |
LogP | 2.63400 |
The compound's LogP value of 2.63400 indicates moderate lipophilicity, suggesting potential for cell membrane permeability . The Polar Surface Area (PSA) of 47.28000 provides insights into the compound's ability to penetrate cell membranes, with lower PSA values generally associated with better membrane permeability .
Biological Activities
Antimicrobial Activities
The parent compound, naphtho[1,2-b]furan-4,5-dione (N12D), has demonstrated significant antimicrobial activity against drug-resistant Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and clinical isolates of vancomycin-resistant S. aureus .
Studies have shown that the minimum inhibitory concentration of N12D against MRSA is 4.9-9.8 μM . In agar diffusion tests, the inhibition zone of the quinone compounds was threefold larger than that of oxacillin, a commonly used antibiotic . N12D has also been found to inhibit MRSA biofilm thickness from 24 to 16 μm, as observed by confocal microscopy . Additionally, N12D showed a significant reduction of the intracellular MRSA burden without decreasing macrophage viability .
The antibacterial mechanisms of N12D may involve bacterial wall/membrane damage and disturbance of gluconeogenesis and the tricarboxylic acid cycle . These mechanisms suggest that N12D and potentially its derivatives, including 2-methylnaphtho[1,2-b]furan-4,5-dione, may offer alternative approaches to combat antibiotic-resistant bacteria.
The methyl group in 2-methylnaphtho[1,2-b]furan-4,5-dione might influence its antimicrobial activity, potentially altering its interaction with bacterial targets or its ability to penetrate bacterial cell walls.
Mechanism of Action
The mechanism of action of 2-methylnaphtho[1,2-b]furan-4,5-dione can be inferred from studies on related compounds, particularly naphtho[1,2-b]furan-4,5-dione and naphtho[1,2-b]furan-3(2H)-one.
In cancer cells, these compounds appear to target multiple signaling pathways. Naphtho[1,2-b]furan-4,5-dione activates JNK and ERK signaling pathways, which play important roles in mediating S-phase arrest and apoptosis . These pathways influence the expression of proteins involved in cell cycle regulation and apoptosis, such as cyclin A, cyclin B, Cdk2, Bad, Bcl-2, Bcl-X(L), and survivin .
Naphtho[1,2-b]furan-3(2H)-one, another related compound, primarily targets the hepatocyte growth factor (HGF) and its receptor c-Met. It inhibits the phosphorylation of c-Met and the downstream activation of phosphatidylinositol 3-kinase (PI3K) and Akt. This compound affects the HGF/c-Met-mediated PI3K/Akt and NF-κB signaling pathways, leading to the inhibition of cell migration and invasion, as well as the induction of apoptosis.
Against bacteria, naphtho[1,2-b]furan-4,5-dione appears to act by damaging the bacterial wall/membrane and disrupting key metabolic pathways, including gluconeogenesis and the tricarboxylic acid cycle . This dual mechanism of action may contribute to its effectiveness against antibiotic-resistant bacteria.
The presence of a methyl group in 2-methylnaphtho[1,2-b]furan-4,5-dione might modify these mechanisms of action, potentially affecting the compound's binding affinity to targets, its cellular uptake, or its metabolic stability.
Application Area | Potential Use |
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Cancer Therapy | Development of drugs targeting breast cancer and other malignancies |
Antimicrobial Therapy | Combating antibiotic-resistant bacteria, particularly MRSA |
Medicinal Chemistry | Scaffold for the synthesis of new bioactive compounds |
Biochemical Research | Molecular probe for studying signaling pathways |
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